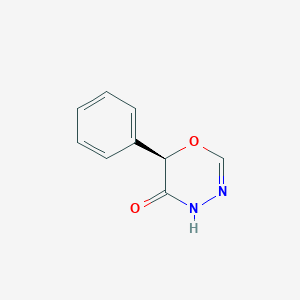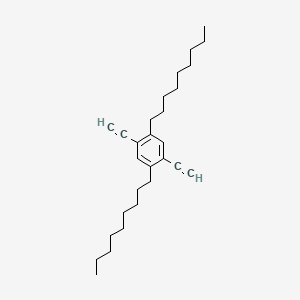
1,4-Diethynyl-2,5-dinonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethynyl-2,5-dinonylbenzene is an organic compound characterized by the presence of ethynyl groups at the 1 and 4 positions and nonyl groups at the 2 and 5 positions on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethynyl-2,5-dinonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents at the desired positions.
Introduction of Ethynyl Groups: Ethynyl groups are introduced through reactions such as Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of Nonyl Groups: The nonyl groups can be introduced through Friedel-Crafts alkylation, where the benzene ring reacts with a nonyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
1,4-Diethynyl-2,5-dinonylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,4-Diethynyl-2,5-dinonylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of 1,4-Diethynyl-2,5-dinonylbenzene involves its interaction with molecular targets through its ethynyl and nonyl groups. The ethynyl groups can participate in π-π interactions and conjugation with other π-systems, while the nonyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments and its ability to interact with other molecules.
相似化合物的比较
Similar Compounds
1,4-Diethynylbenzene: Lacks the nonyl groups, making it less hydrophobic.
1,4-Dinonylbenzene: Lacks the ethynyl groups, reducing its ability to participate in π-π interactions.
1,4-Diethynyl-2,5-dibutoxybenzene: Contains butoxy groups instead of nonyl groups, affecting its solubility and reactivity.
Uniqueness
1,4-Diethynyl-2,5-dinonylbenzene is unique due to the combination of ethynyl and nonyl groups, which provide a balance of hydrophobicity and π-conjugation. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and electronic devices.
属性
CAS 编号 |
921987-53-3 |
|---|---|
分子式 |
C28H42 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
1,4-diethynyl-2,5-di(nonyl)benzene |
InChI |
InChI=1S/C28H42/c1-5-9-11-13-15-17-19-21-27-23-26(8-4)28(24-25(27)7-3)22-20-18-16-14-12-10-6-2/h3-4,23-24H,5-6,9-22H2,1-2H3 |
InChI 键 |
NWMHBQHNTQEELL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC(=C(C=C1C#C)CCCCCCCCC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


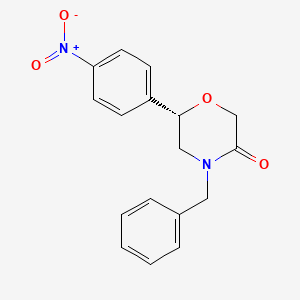
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
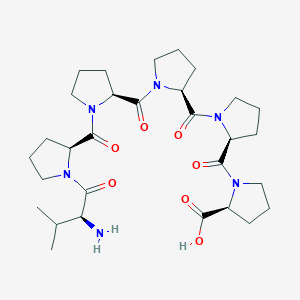
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
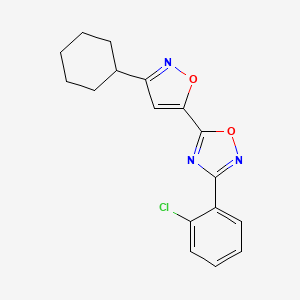
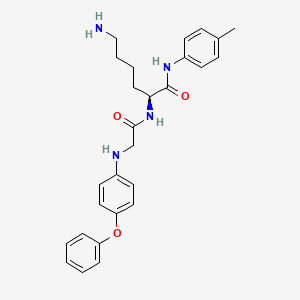
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
